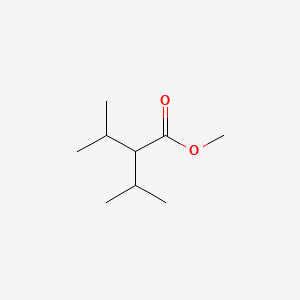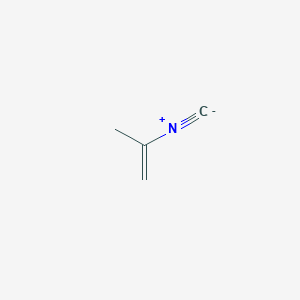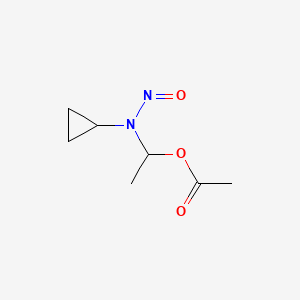
Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester
Overview
Description
Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester is an organic compound with a fruity odor, commonly used in the flavor and fragrance industry. It is a methyl ester derivative of butanoic acid, which contributes to its characteristic scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where butanoic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester and water .
Industrial Production Methods
Industrial production of this compound often involves distillation from essential oils of vegetable origin. It can also be manufactured on a small scale for use in perfumes and as a food flavoring .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed back to butanoic acid and methanol.
Oxidation: The ester can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles can be used to replace the ester group.
Major Products
Hydrolysis: Butanoic acid and methanol.
Oxidation: Depending on the oxidizing agent, products can include carboxylic acids or aldehydes.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Widely used in the flavor and fragrance industry, as well as in the production of various consumer goods
Mechanism of Action
The mechanism of action of butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of butanoic acid and methanol . The ester can also participate in other reactions, such as oxidation and substitution, depending on the conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-methyl-, 2-phenylethyl ester: Similar in structure but with a phenylethyl group instead of a methyl group.
Butanoic acid, 3-methyl-, ethyl ester: Similar but with an ethyl group instead of a methyl group.
Butanoic acid, 2-methyl-, methyl ester: Similar but with a different methyl group position.
Uniqueness
Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester is unique due to its specific structure, which imparts distinct chemical properties and applications. Its fruity odor makes it particularly valuable in the flavor and fragrance industry, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 3-methyl-2-propan-2-ylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6(2)8(7(3)4)9(10)11-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZLGXGUJHOYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241708 | |
| Record name | Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94991-59-0 | |
| Record name | Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094991590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)


![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)



![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)


![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)



